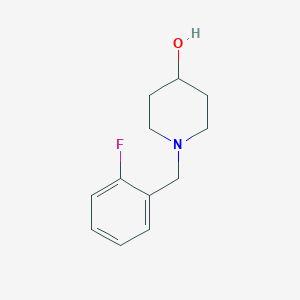

1-(2-Fluoro-benzyl)-piperidin-4-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals and biologically active natural products. sigmaaldrich.comchemicalbook.com Its prevalence stems from a combination of favorable properties. The saturated, non-planar structure of the piperidine ring allows for the precise three-dimensional arrangement of substituents, which is critical for selective interaction with biological targets. nih.gov

The introduction of a piperidine scaffold into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, thereby improving its pharmacokinetic profile. chemicalbook.comunisi.it Furthermore, the nitrogen atom of the piperidine ring can act as a basic center, which is often crucial for receptor binding and can be readily modified to fine-tune a compound's properties. chemicalbook.com Consequently, piperidine derivatives have been successfully developed into a wide range of therapeutic agents, including central nervous system modulators, anticancer drugs, and antihistamines. nih.govchemicalbook.com

The Strategic Role of Fluorine Substitution in Modulating Molecular Interactions and Selectivity

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. elsevierpure.com The unique properties of the fluorine atom, such as its small size and high electronegativity, can lead to profound changes in a molecule's behavior. elsevierpure.comnih.gov

One of the primary benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by enzymes in the body. elsevierpure.com This can lead to a longer half-life and improved bioavailability of a drug. nih.gov

Overview of 1-(2-Fluoro-benzyl)-piperidin-4-ol as a Prototypical Scaffold for Structural Exploration

The chemical compound this compound serves as an excellent example of a prototypical scaffold for the exploration of new chemical space in drug discovery. Its structure can be deconstructed into two key components: the piperidin-4-ol core and the N-(2-fluorobenzyl) substituent.

The piperidin-4-ol moiety provides a rigid, three-dimensional framework with a hydroxyl group that can act as both a hydrogen bond donor and acceptor. This functionality is often critical for anchoring a molecule within a biological target's binding site. The piperidine nitrogen allows for the attachment of various substituents, in this case, a 2-fluorobenzyl group.

The choice of a benzyl (B1604629) group is common in medicinal chemistry, often contributing to favorable interactions with aromatic residues in proteins. The specific placement of a fluorine atom at the ortho position of the benzyl ring is a deliberate design element. This substitution can influence the conformation of the benzyl group relative to the piperidine ring due to steric and electronic effects, potentially locking the molecule into a specific bioactive conformation. This can lead to enhanced selectivity for a particular biological target.

The synthesis of related N-benzylpiperidine derivatives often involves the reaction of piperidine with a substituted benzyl bromide or a reductive amination reaction between a piperidone and a benzylamine (B48309). chemicalbook.comchemicalbook.comelsevierpure.comnih.gov For instance, 1-benzyl-4-piperidone, a direct precursor to the title compound, can be synthesized from benzylamine and methyl acrylate (B77674) through a sequence of reactions. chemicalbook.comchemicalbook.com Subsequent reduction of the ketone at the 4-position would yield the desired 1-(benzyl)-piperidin-4-ol. The introduction of the fluorine atom can be achieved by using the appropriately fluorinated starting materials. mdpi.com

Given the established roles of both the piperidine scaffold and fluorine substitution in drug design, this compound represents a valuable building block for the synthesis of compound libraries aimed at discovering new therapeutic agents.

Data on Related Compounds

Below are interactive tables with data on related compounds, illustrating the properties and activities often associated with the structural motifs present in this compound.

Table 1: Physicochemical Properties of Related Piperidine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) |

|---|---|---|---|

| 4-Hydroxypiperidine (B117109) | C₅H₁₁NO | 101.15 | 0.1 |

| 1-Benzylpiperidine (B1218667) | C₁₂H₁₇N | 175.27 | 2.8 |

| 4-(4-Fluorobenzyl)piperidine | C₁₂H₁₆FN | 193.26 | 2.9 |

Table 2: Biological Activity of Representative Fluorinated Piperidine Compounds

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 1-(4-Fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | Potent Inhibitor | elsevierpure.com |

| A 4-(4-fluoro-2-hydroxybenzoyl)piperidinyl derivative | 5-HT₂ₐ/D₂ Receptors | Potential Dual Ligand | nih.gov |

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDGEHVRKDYHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Fluoro Benzyl Piperidin 4 Ol and Its Structural Analogs

Strategies for Piperidin-4-ol Core Construction

The formation of the piperidine (B6355638) ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to afford the desired substitution patterns and stereochemistry.

Reductive Amination Approaches for Piperidine Ring Formation

Reductive amination is a highly versatile and widely used method for forming C-N bonds, making it a key strategy for constructing piperidine rings. nih.govacs.org This approach often involves the intramolecular cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted into one in situ). researchgate.net The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the saturated piperidine ring. nih.govyoutube.com A significant portion of C-N bond-forming reactions in the pharmaceutical industry leverages this technique due to its operational simplicity and the availability of a wide array of reagents. acs.orgresearchgate.net

One common pathway involves the cyclization of δ-amino ketones. The process begins with the intramolecular reaction between the terminal amine and the ketone to form a cyclic iminium ion. This intermediate is then reduced by a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the piperidine ring. youtube.com Iron-catalyzed reductive amination of ϖ-amino fatty acids has also been developed as an efficient method for preparing piperidines. nih.gov

Table 1: Reductive Amination Approaches for Piperidine Synthesis

| Precursor Type | Reagents & Conditions | Product | Key Features |

|---|---|---|---|

| δ-Amino Ketone | NaBH₃CN, pH ~5 | Piperidine | Intramolecular cyclization followed by in-situ reduction of the resulting iminium ion. youtube.com |

| ϖ-Amino Fatty Acid | Iron catalyst, Phenylsilane | Piperidinone (then reduced) | Phenylsilane acts as a reductant for both imine formation and the subsequent piperidinone intermediate. nih.gov |

| Methoxyamine-containing Boronic Esters | --- | Piperidine | Intramolecular amination proceeds via N-B bond formation and a 1,2-metalate shift. nih.gov |

| Dialdehydes and Primary Amines | H₂, Metal Catalyst (e.g., Pd/C) | N-Substituted Piperidine | Intermolecular double reductive amination. |

Grignard Addition Reactions to Piperidones

The Grignard reaction provides a classic and effective method for forming carbon-carbon bonds. In the context of piperidin-4-ol synthesis, this reaction is typically applied to a precursor N-substituted-4-piperidone. The addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of the 4-piperidone (B1582916) leads to the formation of a tertiary alcohol. To synthesize the parent piperidin-4-ol, a protecting group on the nitrogen that can be later removed is often used.

For instance, the reaction of N-benzyl-4-piperidone with a Grignard reagent can be used to introduce substituents at the C4 position. While not directly forming the piperidin-4-ol core, this method is crucial for creating analogs with tertiary alcohol functionality at C4. A highly diastereoselective addition of Grignard reagents to chiral 1,3-oxazolidines derived from amino acids has also been employed as a key step in the asymmetric synthesis of piperidine alkaloids. clockss.org More recently, copper-catalyzed enantioselective 1,4-dearomatization of pyridinium (B92312) salts with Grignard reagents has emerged as a powerful technique to create highly functionalized and chiral 1,4-dihydropyridines, which are precursors to piperidines. acs.org

Table 2: Grignard Addition for Piperidin-4-ol Analog Synthesis

| Piperidone Substrate | Grignard Reagent | Product Type | Notes |

|---|---|---|---|

| N-Benzoyl-4-piperidone | Phenylmagnesium Bromide | 4-Phenyl-piperidin-4-ol derivative | Creates a tertiary alcohol at the C4 position. |

| N-Boc-4-piperidone | Methylmagnesium Bromide | 4-Methyl-piperidin-4-ol derivative | The Boc protecting group can be removed under acidic conditions. |

| Chiral 1,3-Oxazolidine | Organomagnesium Halide | Chiral Amino Alcohol | Used in asymmetric synthesis of piperidine alkaloids after ring cleavage. clockss.org |

Cyclization and Annulation Reactions for Stereoselective Piperidine Synthesis

A variety of cyclization and annulation strategies have been developed to construct the piperidine skeleton with high stereocontrol. These methods are critical for synthesizing complex molecules and chiral drug candidates. nih.gov

Radical Cyclization: 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with notable diastereoselectivity. nih.gov

Iridium-Catalyzed Cyclocondensation: An iridium-catalyzed reaction between amino alcohols and aldehydes can furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. The reaction proceeds via an enamine intermediate that undergoes intramolecular allylic substitution. nih.gov

Oxidative C-H Functionalization: N-vinyl amides containing a pendent nucleophile can react with oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form piperidine structures stereoselectively through an acyliminium ion intermediate. rsc.org

Intramolecular Hydroamination/Cyclization: An acid-mediated cascade of alkynes can generate an iminium ion, which upon reduction leads to piperidine formation. nih.gov

Table 3: Examples of Stereoselective Cyclization Reactions for Piperidine Synthesis

| Strategy | Catalyst/Reagent | Substrate Type | Key Intermediate | Stereocontrol |

|---|---|---|---|---|

| Radical Cyclization | AIBN, Bu₃SnH | Stabilized radical precursors | Piperidine radical | Diastereomeric ratios up to 40:1 reported. nih.gov |

| Iridium-Catalyzed Cyclocondensation | Iridium Catalyst | Amino alcohols, Aldehydes | Enamine | High enantiospecificity and diastereoselectivity. nih.gov |

| Oxidative C-H Functionalization | DDQ | N-Vinyl amides | Acyliminium ion | Good to excellent stereocontrol. rsc.org |

| Olefin Metathesis | Grubbs Catalyst | Dienyl amines | --- | Used for ring closure to form carbocyclic and heterocyclic rings in alkaloid synthesis. mdpi.com |

Ring Expansion Methodologies from Pyrrolidine (B122466) Precursors

Ring expansion reactions offer an alternative route to piperidines, starting from more readily available five-membered pyrrolidine rings. These methods involve the insertion of a carbon atom into the pyrrolidine ring.

One reported method involves a bromonium ion-induced aziridine (B145994) ring expansion cascade. While primarily demonstrated for synthesizing functionalized pyrrolidines, the mechanism involves nucleophilic attack that could potentially lead to piperidine formation as a minor product under certain conditions. rsc.org A more direct approach is the palladium-catalyzed two-carbon ring expansion of 2-vinyl pyrrolidines to yield azepanes, a strategy that highlights the potential for metal-catalyzed homologation of cyclic amines. chemrxiv.org Photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives has also been reported, demonstrating the feasibility of skeletal editing in nitrogen heterocycles. researchgate.netosaka-u.ac.jp

Installation of the 2-Fluorobenzyl Moiety

Once the piperidin-4-ol core is synthesized, the final step is the attachment of the 2-fluorobenzyl group to the piperidine nitrogen.

N-Alkylation and Related Coupling Strategies

N-alkylation is the most direct and common method for this transformation. The reaction involves the nucleophilic substitution of a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl chloride or bromide) by the secondary amine of piperidin-4-ol. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. chemicalforums.comresearchgate.net

Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). chemicalforums.comnih.gov The choice of solvent can influence the reaction rate and outcome, with polar aprotic solvents like acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF) being frequently employed. researchgate.netnih.gov In some cases, microwave irradiation can be used to accelerate the reaction. chemicalforums.com An alternative to direct alkylation is reductive amination, where piperidin-4-ol is reacted with 2-fluorobenzaldehyde (B47322) in the presence of a reducing agent to form the target compound. chemicalforums.com

Table 4: Typical Conditions for N-Alkylation of Piperidin-4-ol

| Alkylating Agent | Base | Solvent | Conditions |

|---|---|---|---|

| 2-Fluorobenzyl Chloride | K₂CO₃ | Ethanol | 80°C, Microwave, 40 min chemicalforums.com |

| 2-Fluorobenzyl Bromide | K₂CO₃ or NaH | DMF | Room Temperature or 0°C to RT researchgate.net |

| Alkyl Iodide | --- | Acetonitrile | Room Temperature, Slow addition researchgate.net |

| Acyl Chloride | DIPEA | Dichloromethane | Room Temperature, 5 hours nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions for Fluorinated Aromatic Attachment

The introduction of the fluorinated aromatic moiety, specifically the 2-fluorobenzyl group, onto the piperidine nitrogen is a critical step in the synthesis of the target compound. Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand out as a powerful and versatile method for this transformation. wikipedia.orglibretexts.org This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen (C-N) bond between an amine (piperidin-4-ol) and an aryl halide or triflate (e.g., 2-fluorobenzyl bromide). wikipedia.orgnih.gov

The general mechanism proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine's nitrogen.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Sterically hindered phosphine (B1218219) ligands are often employed to facilitate the reductive elimination step. wikipedia.org

Table 1: Typical Components for Buchwald-Hartwig Amination

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, Xantphos, Buchwald's biarylphosphines | Stabilizes the catalyst and promotes key steps in the catalytic cycle. wikipedia.orgnih.gov |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine to facilitate its coupling. libretexts.org |

| Aryl Halide | 2-Fluorobenzyl chloride, 2-Fluorobenzyl bromide | Provides the fluorinated aromatic group. |

| Amine | Piperidin-4-ol | The nucleophile that forms the C-N bond. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. libretexts.org |

Beyond direct C-N coupling, other advanced transition-metal-catalyzed strategies can be employed to construct the fluorinated aromatic portion of the molecule. Nickel-catalyzed cross-coupling reactions, for instance, have been developed for the challenging activation of aromatic carbon-fluorine (C-F) bonds, allowing for the synthesis of complex aryl structures. nii.ac.jpbeilstein-journals.org Furthermore, palladium-catalyzed C-H fluorination offers a direct method to introduce a fluorine atom onto an existing aromatic ring, potentially as a late-stage functionalization step. nih.govspringernature.com

Stereocontrolled Synthesis of 1-(2-Fluoro-benzyl)-piperidin-4-ol

While this compound itself is achiral, the synthesis of its structural analogs often requires precise control over stereochemistry, particularly when additional substituents are present on the piperidine ring. The development of stereocontrolled synthetic methods is paramount for accessing enantiomerically pure or diastereomerically enriched piperidine derivatives, which is often crucial for their biological activity.

Enantioselective and Diastereoselective Synthetic Routes

Enantioselective and diastereoselective strategies aim to create specific stereoisomers of a chiral molecule. For piperidine-based structures, these methods can be applied to either construct the heterocyclic ring with inherent stereocontrol or to functionalize a pre-existing piperidine precursor stereoselectively.

A palladium-catalyzed annulation strategy using a readily available cyclic carbamate (B1207046) has been shown to produce a range of functionalized piperidines. nih.gov An asymmetric variant of this method provides access to these heterocyclic structures with high levels of enantiocontrol. nih.gov Another approach involves the diastereoselective dihydroxylation of substituted 1,2,3,6-tetrahydropyridines. nih.gov The choice of reagents, such as osmium tetroxide (OsO₄) with different co-oxidants or ligands (e.g., NMO or TMEDA), can lead to complementary diastereoselectivity, allowing for the formation of different stereoisomers from the same precursor. nih.gov

Chiral Auxiliary and Organocatalytic Approaches

To achieve high levels of stereocontrol, chemists often turn to chiral auxiliaries or organocatalysis.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This strategy has been widely applied in asymmetric synthesis. researchgate.net For example, an achiral piperidinone could be derivatized with a chiral auxiliary, followed by a diastereoselective reduction of the ketone to establish the stereochemistry at the C-4 position.

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. acs.orgnih.gov This field has provided powerful tools for synthesizing complex chiral molecules. For piperidine synthesis, organocatalytic domino or cascade reactions are particularly effective. acs.orgthieme-connect.de For example, a Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral prolinol derivative, can initiate a cascade of reactions that form a polysubstituted piperidine ring with multiple stereocenters controlled with high enantioselectivity in a single step. acs.org

Table 2: Comparison of Stereocontrol Strategies

| Approach | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A recoverable chiral group is temporarily attached to guide the reaction's stereochemistry. wikipedia.org | Well-established, often high diastereoselectivity, auxiliary can be recycled. researchgate.net | Requires additional steps for attachment and removal of the auxiliary. |

| Organocatalysis | A small, chiral organic molecule catalyzes the reaction enantioselectively. acs.orgthieme-connect.de | Atom-economical, avoids metal contaminants, can enable novel cascade reactions. acs.orgmdpi.com | Catalyst loading can sometimes be high; scope may be limited for certain substrates. |

Chemical Modifications and Derivatization Strategies for Analog Development

The structure of this compound serves as a versatile scaffold for the development of analog libraries for screening in drug discovery and materials science. Chemical modifications can be directed at several points on the molecule, primarily the piperidine nitrogen, the 4-hydroxyl group, and the aromatic ring.

Derivatization of the 4-hydroxyl group is a common strategy. It can be acylated with various acyl chlorides or carboxylic acids to form esters, or alkylated to form ethers, introducing a wide range of functional groups. Similarly, the piperidine nitrogen, if starting from a piperidin-4-ol precursor, can be alkylated with different substituted benzyl (B1604629) halides to explore the impact of the aromatic substitution pattern. For instance, analogs with 4-fluorobenzyl groups have been synthesized for various applications. nih.gov

The synthesis of N-arylpiperazines, a related class of compounds, often involves coupling the piperazine (B1678402) core with various acyl chlorides or activated carboxylic acids, demonstrating a robust method for analog creation. nih.govnih.gov This same principle is directly applicable to modifying the this compound scaffold.

Table 3: Examples of Derivatization Strategies for Analog Development

| Starting Scaffold | Reagent/Reaction Type | Modification Site | Resulting Analog Type | Reference |

|---|---|---|---|---|

| 1-(4-Fluorobenzyl)piperazine | Acyl Chlorides / Carboxylic Acids + HBTU | Piperazine Nitrogen | N-Acyl piperazine derivatives | nih.gov |

| Debenzylated Donepezil | 4-[¹⁸F]Fluorobenzaldehyde / Reductive Alkylation | Piperidine Nitrogen | N-Fluorobenzyl piperidine derivative | elsevierpure.com |

These strategies enable the systematic exploration of the chemical space around the core structure, facilitating the development of new compounds with tailored properties.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of 1-(2-Fluoro-benzyl)-piperidin-4-ol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms and their connections within the molecule.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy each provide unique insights into the chemical environment of the respective nuclei within the this compound molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Signals corresponding to the carbons of the fluorophenyl ring, the benzylic carbon, and the carbons of the piperidine (B6355638) ring would be observed at distinct chemical shifts, confirming the carbon skeleton of the compound.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an essential tool. It provides a direct and sensitive method to confirm the presence and chemical environment of the fluorine atom on the benzyl (B1604629) group.

Table 1: Representative NMR Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.)

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 7.00 - 7.40 (m) | 115.0 - 132.0 |

| C-F (Aromatic) | - | 159.0 - 163.0 (d, ¹JCF) |

| Benzyl CH₂ | ~3.50 (s) | ~57.0 |

| Piperidine CH-OH | ~3.60 (m) | ~67.0 |

| Piperidine CH₂ (axial & equatorial) | 1.40 - 2.80 (m) | 30.0 - 52.0 |

To establish unambiguous connections between atoms and to probe the stereochemistry of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the piperidine ring and the assignment of neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹H signals to their corresponding ¹³C signals, confirming the C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is critical for piecing together the entire molecular structure, for instance, by connecting the benzylic protons to the carbons of the piperidine ring and the fluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly useful for investigating the stereochemistry of the piperidine ring and the relative orientation of the 2-fluorobenzyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental composition, confirming the molecular formula C₁₂H₁₆FNO. Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum shows characteristic fragment ions. Analyzing these fragments helps to corroborate the structure determined by NMR. Common fragmentation patterns would likely involve the loss of a water molecule from the hydroxyl group and cleavage at the benzylic position or within the piperidine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations for both the aromatic and aliphatic portions would appear around 2800-3100 cm⁻¹. The C-F stretch of the fluorobenzyl group would also be present, typically in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra, which would help to confirm the presence of the benzyl group.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-N | C-N Stretch | 1020 - 1250 |

| C-F | C-F Stretch | 1000 - 1400 |

X-ray Crystallography for Solid-State Structural Determination of Analogs and Complexes

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of closely related analogs or its crystalline salts or complexes can provide definitive proof of its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair conformation) and the orientation of the substituents. This solid-state structural data is invaluable for validating the conformational analyses performed using solution-state NMR.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of a sample of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing chemical purity. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak for the compound would indicate high purity. The retention time is a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. GC-MS combines separation with mass analysis for confident peak identification.

Chiral Chromatography: If there is a possibility of enantiomers (non-superimposable mirror images), for instance, if a chiral center is introduced into the molecule, specialized chiral chromatography techniques would be necessary for their separation and quantification.

Computational and Theoretical Investigations of 1 2 Fluoro Benzyl Piperidin 4 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These studies, however, were not available for 1-(2-Fluoro-benzyl)-piperidin-4-ol in the searched scientific literature. Such studies would typically involve the following analyses:

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently used to calculate optimized molecular geometry, vibrational frequencies, and various electronic properties. For many organic molecules, DFT studies provide valuable data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results if available. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgyoutube.com A small HOMO-LUMO gap generally suggests that a molecule is more reactive.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.dewikipedia.org By examining the interactions between filled donor NBOs and empty acceptor NBOs, researchers can quantify the stability arising from electron delocalization.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the electrophilic and nucleophilic sites of a molecule. The MEP surface displays the electrostatic potential, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. researchgate.netuni-muenchen.de This information is valuable for predicting how a molecule will interact with other molecules, including biological targets.

Molecular Dynamics Simulations and Conformational Analysis

No molecular dynamics (MD) simulations or conformational analyses specifically for this compound have been reported in the searched literature. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological membrane.

Molecular Docking Studies with Biological Macromolecules

There were no molecular docking studies found that specifically investigated the interaction of this compound with biological macromolecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule might bind to a protein target. nih.gov

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method evaluates the binding energy and predicts the affinity of the ligand for the target.

For this compound, docking studies would be performed against various known protein structures to identify potential binding partners. The process involves generating multiple conformations of the ligand and fitting them into the active site of a target protein. A scoring function then estimates the binding affinity (e.g., docking score or predicted inhibition constant, Ki).

Based on studies of structurally related piperidine (B6355638) compounds, a plausible binding mode can be hypothesized. For instance, in the context of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment, the protonated piperidine nitrogen of the ligand is predicted to form a crucial ionic interaction with an acidic amino acid residue like Aspartate 72 (Asp72) in the active site. nih.gov The 2-fluorobenzyl group would likely occupy a hydrophobic pocket, engaging in π-π stacking or van der Waals interactions with aromatic residues such as Tryptophan 84 (Trp84) and Phenylalanine 330 (Phe330). nih.gov Meanwhile, the hydroxyl group at the 4-position of the piperidine ring could act as a hydrogen bond donor or acceptor, further stabilizing the complex.

The position of the fluorine atom on the benzyl (B1604629) ring is critical. A 2-fluoro substitution, as in the title compound, may induce a specific conformation that could either enhance or reduce binding affinity compared to its 4-fluoro substituted isomers or non-fluorinated analogs. nih.gov Computational studies on similar fluorinated ligands have shown that such substitutions can significantly alter the molecule's orientation within the binding site, thereby affecting its interaction with key residues. nih.gov

Table 1: Hypothetical Docking Results for this compound against Potential Targets

| Target Protein | Predicted Binding Affinity (Docking Score) | Key Interacting Residues (Hypothesized) |

| Acetylcholinesterase (AChE) | -9.5 kcal/mol | Asp72, Trp84, Phe330, Tyr70 |

| Sigma-1 Receptor (S1R) | -8.8 kcal/mol | Glu172, Asp126, Tyr103 |

| Dopamine (B1211576) D2 Receptor | -9.1 kcal/mol | Asp114, Phe389, Trp386 |

This table presents hypothetical data for illustrative purposes based on computational studies of similar compounds.

Characterization of Potential Binding Pockets and Interaction Types

The characterization of a binding pocket involves analyzing its shape, volume, and the physicochemical properties of its constituent amino acids. This analysis is crucial for understanding the basis of ligand selectivity and affinity. For this compound, computational tools can map the electrostatic potential, hydrophobicity, and hydrogen-bonding capabilities of a target's active site.

Studies on analogous benzylpiperidine inhibitors binding to targets like AChE have revealed a long, gorge-like binding cavity. nih.gov The binding of these ligands typically involves a combination of several key interaction types:

Ionic Interactions: The positively charged (protonated) nitrogen atom of the piperidine ring is a key anchor, forming a strong salt bridge with negatively charged residues like aspartate or glutamate (B1630785) at the base of the binding pocket. nih.gov

Hydrophobic Interactions: The benzyl group is well-suited to fit into hydrophobic regions of the pocket, often forming favorable π-π stacking interactions with the aromatic side chains of tryptophan, tyrosine, or phenylalanine. nih.gov

Hydrogen Bonding: The piperidin-4-ol moiety is a critical functional group that can form hydrogen bonds with residues such as tyrosine or with the peptide backbone, providing additional binding energy and specificity. nih.gov

Halogen Bonding: The fluorine atom on the benzyl ring, although a weak hydrogen bond acceptor, can participate in halogen bonding—an interaction between a halogen and a nucleophilic site—which can contribute to binding affinity and selectivity.

Table 2: Potential Molecular Interactions of this compound in a Hypothesized AChE Binding Pocket

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues in AChE |

| Ionic Interaction | Protonated Piperidine Nitrogen | Asp72, Glu199 |

| Hydrogen Bonding | Piperidin-4-ol | Tyr70, Ser200 |

| π-π Stacking | Fluorobenzyl Ring | Trp84, Trp279 |

| Hydrophobic (van der Waals) | Fluorobenzyl Ring | Phe330, Tyr334 |

This table illustrates potential interactions based on published models of similar ligands in the acetylcholinesterase active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijert.org A QSAR model can be used to predict the activity of newly designed, unsynthesized molecules, thereby guiding rational drug design and prioritizing synthetic efforts toward more potent analogs. researchgate.net

To develop a QSAR model for this compound and its derivatives, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Electronic Descriptors: Partial charges, dipole moment, heat of formation. nih.gov

Steric Descriptors: Molecular weight, volume, surface area, molecular shadow. nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that links these descriptors to the observed activity. researchgate.net A statistically robust QSAR model, validated by high correlation coefficients (R²) and predictive power (Q²), provides valuable insights. nih.gov For example, a model might reveal that increasing hydrophobicity while maintaining a specific molecular volume is key to enhancing activity, guiding the design of new analogs with optimized properties.

Table 3: Illustrative QSAR Data for a Hypothetical Series of Piperidine Analogs

| Compound | Key Descriptor (LogP) | Experimental Activity (IC₅₀, nM) | Predicted Activity (IC₅₀, nM) |

| Analog 1 | 2.8 | 55 | 52 |

| Analog 2 | 3.1 | 42 | 45 |

| 1-(2-F-benzyl)-piperidin-4-ol | 3.4 | 25 | 28 |

| Analog 3 | 3.7 | 15 | 12 |

| Analog 4 | 4.0 | 30 | 33 |

This table represents a simplified, hypothetical QSAR model where activity is correlated with the lipophilicity (LogP) of the compounds. The model suggests an optimal LogP value for activity.

In Silico Prediction of Potential Biological Targets and Mechanisms of Action

For a novel or uncharacterized compound, identifying its biological targets is a critical first step in understanding its mechanism of action. Ligand-based target prediction methods leverage the principle of molecular similarity: a novel compound is likely to bind to the same protein targets as other known molecules that share similar structural features. nih.gov

Web-based tools like SwissTargetPrediction are widely used for this purpose. expasy.org The process involves submitting the chemical structure of the query molecule, such as this compound (in a format like SMILES), to the server. swisstargetprediction.ch The tool then screens its extensive database, which contains hundreds of thousands of known bioactive ligands and their associated targets. By calculating the 2D and 3D similarity between the query molecule and the database compounds, the server generates a ranked list of the most probable macromolecular targets. nih.gov

Given the core structure of this compound, in silico predictions would likely suggest a range of potential target classes. Studies on similar piperidine-containing scaffolds indicate high affinity for various central nervous system proteins. The predicted targets could provide crucial hypotheses for subsequent experimental validation and help elucidate the compound's mechanism of action.

Table 4: Representative In Silico Target Prediction Output for this compound

| Target Class | Specific Predicted Target | Probability | Known Ligands with Similar Scaffolds |

| Enzyme | Acetylcholinesterase | 0.65 | Donepezil |

| G-Protein Coupled Receptor | Dopamine D2 Receptor | 0.58 | Haloperidol |

| G-Protein Coupled Receptor | Serotonin (B10506) 5-HT2A Receptor | 0.52 | Risperidone |

| Enzyme | Sigma-1 Receptor (S1R) | 0.49 | Pre-084 |

| Ion Channel | NMDA Receptor | 0.45 | Radiprodil |

This table is a simulated output from a target prediction tool like SwissTargetPrediction, illustrating plausible targets based on structural similarity to known drugs.

Molecular Target Interactions and Mechanistic Exploration of 1 2 Fluoro Benzyl Piperidin 4 Ol

Receptor Binding and Modulation Studies

Investigation of Monoamine Transporter Interactions (DAT, SERT, NET)

A review of publicly available scientific literature did not yield specific binding affinity or functional data for 1-(2-Fluoro-benzyl)-piperidin-4-ol at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). While studies have been conducted on other N-benzylpiperidine analogues, specific experimental values for the title compound are not documented in the searched resources. nih.govnih.govacs.org

Interactive Data Table: Monoamine Transporter Binding Affinity of this compound No publicly available data.

Exploration of Sigma Receptor Binding (σ1, σ2)

There are no specific studies detailing the binding profile of this compound for sigma-1 (σ1) or sigma-2 (σ2) receptors in the reviewed literature. Research on other benzylpiperazine and related heterocyclic derivatives has explored sigma receptor affinity, but data for the specific 2-fluoro-benzyl substituted piperidin-4-ol is absent. nih.govnih.gov

Interactive Data Table: Sigma Receptor Binding Affinity of this compound No publicly available data.

Analysis of Neurotensin (B549771) Receptor (NTSR1) Allosteric Modulation

An examination of research concerning allosteric modulation of the neurotensin receptor 1 (NTSR1) did not identify this compound as a compound that has been investigated for this activity. Studies on NTSR1 allosteric modulators focus on other chemical scaffolds, and no data regarding the potential effects of this compound on this receptor could be found. acs.orgnih.gov

Interactive Data Table: NTSR1 Allosteric Modulation by this compound No publicly available data.

Examination of NMDA Receptor Subunit Interactions (e.g., NR2B)

Scientific literature lacks specific information on the interaction between this compound and N-methyl-D-aspartate (NMDA) receptor subunits, including the NR2B subunit. Although compounds with a 4-benzyl-piperidine core have been explored as NR2B antagonists, the specific 2-fluoro substituted derivative has not been characterized in the available research. nih.govnih.gov

Interactive Data Table: NMDA Receptor Subunit Binding Affinity of this compound No publicly available data.

Serotonin and Dopamine Receptor Subtype Binding Profiles (e.g., 5-HT2A, D2)

No public data from binding assays detailing the affinity of this compound for serotonin receptor subtypes, such as 5-HT2A, or dopamine receptor subtypes, like D2, were found in the course of this review. While related piperidine (B6355638) structures have been evaluated for their effects on these receptors, specific findings for this compound are not available. nih.govnih.gov

Interactive Data Table: Serotonin and Dopamine Receptor Binding Affinities of this compound No publicly available data.

Enzyme Inhibition and Activation Mechanisms

A thorough search of scientific databases and literature did not yield any information regarding the inhibitory or activational effects of this compound on any specific enzymes. Studies have investigated other fluorobenzyl-containing compounds, such as 4-fluorobenzylpiperazine derivatives as tyrosinase inhibitors, but data for this compound is absent. nih.gov

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in the process of melanin (B1238610) biosynthesis. Its inhibition is a target for therapeutic agents aimed at treating hyperpigmentation disorders. A review of the scientific literature reveals that while various derivatives of benzylpiperidine have been investigated for their potential to inhibit tyrosinase, specific studies focusing on the tyrosinase inhibition activity of This compound are not available.

Research on structurally related compounds, such as those containing a 4-fluorobenzyl piperidine or piperazine (B1678402) moiety, has shown varying degrees of tyrosinase inhibition. For instance, some derivatives have been identified as non-competitive or mixed-type inhibitors of mushroom tyrosinase. However, these findings cannot be directly extrapolated to this compound, as minor structural changes, like the position of the fluorine atom on the benzyl (B1604629) ring, can significantly alter the compound's biological activity.

Other Enzyme Target Identification and Mechanistic Characterization

Beyond tyrosinase, the broader class of benzylpiperidine derivatives has been explored for interactions with other enzyme targets. These include enzymes implicated in neurodegenerative diseases and inflammation. For example, certain benzylpiperidine and benzylpiperazine compounds have been studied as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. Additionally, related structures have been investigated for their potential to inhibit enzymes like beta-secretase 1.

Despite these broader explorations, specific research identifying and characterizing other enzyme targets for This compound has not been reported in the available literature. Mechanistic studies detailing its interaction with other specific enzymes are therefore absent.

Cell-Based Assays for Characterizing Molecular Responses

Cell-based assays are crucial tools for understanding the molecular responses induced by a compound in a biological context. Luciferase reporter gene assays and Bioluminescence Resonance Energy Transfer (BRET) assays are sophisticated methods used to study signaling pathways and receptor-protein interactions. These assays can quantify changes in gene expression or protein-protein interactions following treatment with a compound.

A search of published studies indicates that This compound has not been specifically evaluated in cell-based assays such as luciferase reporter gene or BRET assays to characterize its molecular responses. While these techniques are widely used in drug discovery and molecular pharmacology, their application to this particular compound has not been documented.

Elucidation of Molecular Recognition Elements and Binding Hotspots

Understanding how a compound binds to its molecular target is fundamental to medicinal chemistry. This involves identifying the specific amino acid residues (molecular recognition elements) and regions within the binding site (hotspots) that are critical for interaction. Computational methods like molecular docking are often used to predict these binding modes.

For related compounds, such as certain 4-fluorobenzylpiperazine derivatives, docking studies have suggested potential binding orientations within the active site of enzymes like tyrosinase. These models provide hypotheses about key interactions. However, for This compound , there are no available studies that elucidate its molecular recognition elements or binding hotspots with any specific biological target. Experimental or computational data detailing its binding mode is currently not present in the scientific literature.

Structure Activity Relationship Sar Studies and Analog Development Based on the 1 2 Fluoro Benzyl Piperidin 4 Ol Scaffold

Impact of Substituent Modifications on the Piperidine (B6355638) Ring System

The piperidine ring is a fundamental component of numerous biologically active compounds and offers multiple positions for substitution to modulate pharmacological activity. mdpi.com Modifications to the piperidine ring of the 1-(2-fluoro-benzyl)-piperidin-4-ol scaffold can significantly influence binding affinity and functional activity at various receptors.

Research on related piperidine-containing molecules has demonstrated that the introduction of substituents on the piperidine ring can lead to enhanced biological effects. For instance, in a series of N-substituted piperidine derivatives, the nature of the substituent on the piperidine nitrogen was found to be a critical determinant of activity. nih.gov While direct studies on the this compound scaffold are not extensively reported, SAR from analogous series provides valuable insights. For example, in the development of dopamine (B1211576) transporter ligands, the introduction of a hydroxyl group at the 3-position of the piperidine ring in a related 1-benzylpiperidine (B1218667) analog led to a significant increase in binding affinity. nih.gov This suggests that introducing polar groups onto the piperidine ring of this compound could enhance interactions with target proteins.

Furthermore, the incorporation of the piperidine moiety itself is often crucial for activity. Studies on benzaldehyde (B42025) thiosemicarbazide (B42300) analogs showed that the presence of a piperidine scaffold improved fungicidal properties compared to compounds lacking this ring system. ajchem-a.com This highlights the importance of the piperidine core in providing a suitable three-dimensional arrangement for interaction with biological targets. The replacement of a piperazine (B1678402) ring with a piperidine ring has also been shown to be a key structural element for achieving dual affinity for histamine (B1213489) H3 and sigma-1 receptors. nih.gov

| Modification on Piperidine Ring | Observed Impact on Activity (in related scaffolds) | Potential Implication for this compound |

| Introduction of a hydroxyl group | Enhanced binding affinity for the dopamine transporter. nih.gov | Could increase potency by forming additional hydrogen bonds with the target. |

| Replacement of piperazine with piperidine | Key for dual histamine H3/sigma-1 receptor affinity. nih.gov | The piperidine ring is likely crucial for the specific target interactions of this scaffold. |

| General N-substitution | A critical determinant of biological activity. nih.gov | Modifications to the benzyl (B1604629) group (see section 6.2) are expected to significantly alter activity. |

Role of the 2-Fluoro-benzyl Moiety Variations on Molecular Interactions and Selectivity

The 2-fluoro-benzyl group is a key feature of the scaffold, contributing to both the steric and electronic properties of the molecule. Variations in this moiety, including the position of the fluorine atom and the addition of other substituents, can have profound effects on target binding and selectivity.

Positional Isomerism of the Fluorine Atom

The position of the fluorine atom on the benzyl ring is a critical determinant of biological activity. While the parent compound features a fluorine atom at the 2-position, analogs with fluorine at the 3- or 4-position can exhibit different pharmacological profiles. For instance, in a study of analogs of donepezil, a 1-(4-fluorobenzyl) derivative was synthesized and evaluated for its potential in imaging acetylcholinesterase. elsevierpure.com The choice of the 4-fluoro isomer in this study highlights the importance of fluorine's position in achieving the desired biological properties.

In a different context, the 4-fluorobenzyl moiety in a series of tyrosinase inhibitors was found to be capable of establishing halogen bonds with key amino acid residues in the enzyme's active site, contributing to potent inhibition. This suggests that the fluorine atom, depending on its position, can engage in specific, favorable interactions that enhance binding affinity. The relative potency of 2-fluoro, 3-fluoro, and 4-fluoro-benzyl piperidine analogs would need to be directly compared to fully elucidate the optimal position for a given biological target.

Introduction of Additional Substituents on the Benzyl Ring

The introduction of additional substituents on the benzyl ring provides another avenue for modulating the activity of the this compound scaffold. The nature, size, and electronic properties of these substituents can fine-tune the interaction with the target protein.

In a study on monoacylglycerol lipase (B570770) (MAGL) inhibitors, substitution on a central phenyl ring was explored to optimize activity. unisi.it Similarly, for the this compound scaffold, adding substituents to the benzyl ring could enhance potency or alter selectivity. For example, in a series of N-benzyl piperidine derivatives designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), various substitutions on the benzyl ring were investigated, leading to the identification of potent multifunctional compounds. nih.gov This underscores the potential for optimizing the pharmacological profile of this compound by exploring a range of substituents on the benzyl moiety.

Hydroxyl Group Derivatization and its Influence on Target Binding and Molecular Properties

Chemoselective derivatization techniques can be employed to transform the hydroxyl group, and the resulting analogs can exhibit altered biological activity. nih.gov For instance, in a series of piperidinol analogs developed as anti-tuberculosis agents, the core 4-hydroxypiperidine (B117109) scaffold was essential for activity. nih.gov

In a study on dopamine transporter ligands, the introduction of a hydroxyl group into the piperidine ring of a lead compound significantly enhanced potency, which was attributed to the formation of a hydrogen bond with the transporter. nih.gov This highlights the potential of the hydroxyl group in this compound to act as a crucial hydrogen bond donor or acceptor. Esterification or etherification of this hydroxyl group would likely alter the binding mode and could either increase or decrease affinity depending on the specific requirements of the target's binding pocket.

Stereochemical Effects on Biological Activity and Target Selectivity

The this compound scaffold contains a stereocenter at the 4-position of the piperidine ring if additional non-identical substituents are introduced. The stereochemistry of this and any other chiral centers can have a profound impact on biological activity and target selectivity.

In a study of hydroxypiperidine analogs of a dopamine transporter ligand, the two enantiomers of a trans-3-hydroxy derivative exhibited a remarkable 122-fold difference in binding affinity. nih.gov The more potent enantiomer was significantly more active than the parent compound, demonstrating the critical role of stereochemistry. X-ray structural analysis confirmed the absolute configuration of one of the enantiomers, providing a structural basis for the observed differences in activity. nih.gov This underscores the importance of resolving and evaluating individual stereoisomers of any chiral derivatives of this compound to identify the most active and selective compound.

Design and Synthesis of Conformationally Constrained Analogs for SAR Refinement

To better understand the bioactive conformation of the this compound scaffold, conformationally constrained analogs can be designed and synthesized. By restricting the rotational freedom of the molecule, it is possible to lock it into a specific conformation that may have a higher affinity for the target.

The synthesis of structurally rigid analogs has been a successful strategy in refining the SAR of other piperidine-based compounds. For example, in the development of opioid receptor antagonists, structurally rigid N-substituted-6-(3-hydroxyphenyl)3-azabicyclo[3.1.0]hexane and 3-methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptanes were synthesized to probe the active conformation of a more flexible lead compound. nih.gov These rigid analogs provided valuable information about the preferred orientation of the key pharmacophoric elements. This approach could be applied to the this compound scaffold by, for example, introducing a bridge across the piperidine ring to create a bicyclic system. The biological evaluation of such constrained analogs would provide deeper insights into the optimal three-dimensional arrangement required for potent and selective biological activity.

Future Research Directions and Translational Potential in Chemical Biology

Identification of Novel Biological Targets through High-Throughput Screening and Proteomics

The quest to uncover new biological targets for therapeutic intervention is a cornerstone of drug discovery. High-throughput screening (HTS) offers a powerful platform for rapidly assessing the interaction of vast libraries of chemical compounds with biological assays. nuvisan.com The 1-(2-fluoro-benzyl)-piperidin-4-ol scaffold is a prime candidate for inclusion in such screening libraries. Its piperidine (B6355638) core is a common motif in many biologically active molecules, and the 2-fluorobenzyl group provides specific steric and electronic properties that can be systematically varied.

By employing HTS, researchers can screen derivatives of this compound against a wide array of targets, including enzymes, receptors, and ion channels. nuvisan.com This approach could lead to the identification of novel "hits"—compounds that exhibit a desired biological activity. For instance, a library of analogs could be tested for their ability to inhibit specific enzymes implicated in disease, such as prepilin peptidases, which are crucial for bacterial virulence. nih.gov

Furthermore, proteomics, the large-scale study of proteins, can be used in conjunction with chemical probes derived from this compound to identify its cellular binding partners. This technique, often referred to as chemical proteomics or activity-based protein profiling (ABPP), can provide a global view of the protein targets of a small molecule within a complex biological system, thereby uncovering novel mechanisms of action and potential off-target effects.

Development of Chemical Probes for Cellular Imaging and Pathway Elucidation

Chemical probes are essential tools for visualizing and dissecting complex biological processes within living cells. The this compound structure can be readily modified to create such probes. For example, the introduction of a fluorescent reporter group would enable the tracking of the molecule's subcellular localization and its interactions with specific organelles. rsc.orgnih.gov This approach allows for real-time visualization of molecular events, providing invaluable insights into cellular function. nih.gov

Moreover, the incorporation of a positron-emitting radionuclide, such as fluorine-18, can transform this compound derivatives into Positron Emission Tomography (PET) tracers for research purposes. nih.gov PET is a non-invasive imaging technique that can be used to study the distribution and density of specific molecular targets in living organisms. While some radiolabeled piperidine derivatives have shown limitations for clinical diagnostic imaging due to issues like poor brain penetration or in vivo defluorination, their utility in preclinical research for pathway elucidation remains significant. nih.gov For example, PET tracers based on this scaffold could be developed to investigate the role of specific receptors, such as the sigma-1 receptor or the adenosine (B11128) A2A receptor, in neurological and neurodegenerative diseases. nih.govmdpi.com

It is important to note that the development of PET tracers requires careful consideration of factors such as metabolic stability and target affinity to ensure the generation of a reliable imaging agent. nih.govmdpi.com

Integration with Chemoinformatics and Artificial Intelligence for De Novo Design of Functional Molecules

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing the process of drug discovery and molecular design. nih.gov By leveraging large datasets of chemical structures and their associated biological activities, computational algorithms can predict the properties of new molecules and even design them from scratch (de novo design).

The this compound scaffold provides a rich starting point for such computational endeavors. Chemoinformatic tools can be used to explore the chemical space around this core structure, predicting the effects of various substitutions on properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.gov Machine learning and deep learning models, trained on existing data, can identify patterns and relationships that are not immediately obvious to human researchers, thereby guiding the synthesis of more potent and specific molecules. nih.gov This integration of computational and experimental approaches can significantly accelerate the discovery of novel functional molecules for a wide range of biological applications.

Contribution to Fundamental Understanding of Fluorine's Impact on Molecular Recognition and Ligand Design

The presence of a fluorine atom on the benzyl (B1604629) ring of this compound is not merely an incidental feature; it has profound implications for the molecule's biological activity. Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with target proteins. sphinxsai.com

Systematic studies of this compound and its analogs can provide fundamental insights into the role of fluorine in molecular recognition. By comparing the biological activity of fluorinated and non-fluorinated counterparts, researchers can dissect the specific contributions of the fluorine atom to binding affinity and selectivity. For example, the fluorine atom can participate in favorable interactions, such as halogen bonds, with amino acid residues in a protein's binding pocket. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluoro-benzyl)-piperidin-4-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:

-

Step 1 : React piperidin-4-ol with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylated intermediate .

-

Step 2 : Optimize reaction temperature (60–80°C) and solvent polarity (DMF vs. acetonitrile) to improve yield.

-

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

-

Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of piperidin-4-ol to benzyl halide).

- Data Table Example :

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | 80 | K₂CO₃ | 72 | 97% |

| Acetonitrile | 60 | Et₃N | 65 | 95% |

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns. Key signals include:

- Aromatic protons (2-fluorobenzyl): δ 7.2–7.4 ppm (multiplet).

- Piperidine protons: δ 3.5–4.0 ppm (N-CH₂) and δ 1.8–2.2 ppm (piperidine ring) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 224.12 (calculated for C₁₂H₁₅FNO) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV: Not established; assume low exposure limits) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer :

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) in competitive binding studies with serotonin or dopamine receptors.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .

- Control Experiments : Include positive controls (e.g., known receptor antagonists) and vehicle controls (DMSO <0.1%) .

Q. How should researchers resolve discrepancies in reported biological activity data for fluorinated piperidine derivatives?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., consistent cell lines, buffer pH).

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR if impurities are suspected .

- Orthogonal Methods : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to cross-validate binding affinities .

Q. What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI).

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–3), solubility (LogS > -4), and CYP450 inhibition .

- Docking Studies : Perform AutoDock Vina simulations against homology models of target receptors (e.g., 5-HT₂A) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours.

- Oxidative Stress : Treat with 3% H₂O₂.

- Analytical Monitoring : Use HPLC-PDA to quantify degradation products (>95% purity threshold) .

Q. What strategies are recommended for studying the metabolism of this compound in preclinical models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.